4-Bromo-2-naphthoyl chloride 4-Bromo-2-naphthoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910495
InChI: InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H
SMILES:
Molecular Formula: C11H6BrClO
Molecular Weight: 269.52 g/mol

4-Bromo-2-naphthoyl chloride

CAS No.:

Cat. No.: VC15910495

Molecular Formula: C11H6BrClO

Molecular Weight: 269.52 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-naphthoyl chloride -

Specification

Molecular Formula C11H6BrClO
Molecular Weight 269.52 g/mol
IUPAC Name 4-bromonaphthalene-2-carbonyl chloride
Standard InChI InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H
Standard InChI Key HRHJMUDIGYWLMN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Bromo-2-naphthoyl chloride belongs to the class of naphthoyl halides, distinguished by its substitution pattern. The IUPAC name, 4-bromonaphthalene-2-carbonyl chloride, reflects the positions of functional groups on the naphthalene backbone. Key identifiers include:

PropertyValueSource
CAS Number1261531-38-7Chemsrc
Molecular FormulaC11H6BrClO\text{C}_{11}\text{H}_{6}\text{BrClO}Chemsrc
Molecular Weight269.52 g/molChemsrc
SMILES NotationClC(=O)c1cc(Br)c2ccccc2c1PubChem

The planar naphthalene system confers rigidity, while the electron-withdrawing acyl chloride and bromine groups direct electrophilic and nucleophilic reactions to specific ring positions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most direct route involves chlorination of 4-bromo-2-naphthoic acid using reagents such as thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5):

4-Bromo-2-naphthoic acid+SOCl2Δ4-Bromo-2-naphthoyl chloride+SO2+HCl\text{4-Bromo-2-naphthoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{4-Bromo-2-naphthoyl chloride} + \text{SO}_2 + \text{HCl}

Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and reflux temperatures (4070C40–70^\circ \text{C}) .

Bromination Strategies

Prior synthesis of the precursor, 4-bromo-2-naphthoic acid, often employs electrophilic aromatic substitution. For example, bromination of 2-naphthoic acid using bromine (Br2\text{Br}_2) in the presence of FeBr3\text{FeBr}_3 as a catalyst:

2-Naphthoic acid+Br2FeBr34-Bromo-2-naphthoic acid+HBr\text{2-Naphthoic acid} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4-Bromo-2-naphthoic acid} + \text{HBr}

Selectivity for the 4-position arises from the directing effects of the electron-withdrawing carboxylic acid group .

Industrial Optimization

Patent WO2014069674A1 outlines scalable methods for brominated naphthoic acids, which can be adapted for 4-bromo-2-naphthoyl chloride production. Key innovations include:

  • Continuous flow reactors to enhance heat transfer and reaction uniformity.

  • Catalytic systems utilizing copper(I) bromide in Sandmeyer reactions for bromine introduction .

  • Solvent-free conditions or water-based systems to reduce environmental impact .

Reactivity and Functional Transformations

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid nucleophilic attack, forming derivatives such as amides, esters, and anhydrides:

4-Bromo-2-naphthoyl chloride+RNH24-Bromo-2-naphthamide+HCl\text{4-Bromo-2-naphthoyl chloride} + \text{RNH}_2 \rightarrow \text{4-Bromo-2-naphthamide} + \text{HCl}

This reactivity is exploited in peptide coupling and polymer synthesis .

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed couplings, including:

  • Suzuki-Miyaura: Palladium-catalyzed coupling with arylboronic acids to form biaryl structures.

  • Buchwald-Hartwig Amination: Introduction of amine groups at the 4-position.

Stability Considerations

4-Bromo-2-naphthoyl chloride is moisture-sensitive, hydrolyzing to 4-bromo-2-naphthoic acid in aqueous environments:

4-Bromo-2-naphthoyl chloride+H2O4-Bromo-2-naphthoic acid+HCl\text{4-Bromo-2-naphthoyl chloride} + \text{H}_2\text{O} \rightarrow \text{4-Bromo-2-naphthoic acid} + \text{HCl}

Storage under inert atmospheres (e.g., N2\text{N}_2) and anhydrous conditions is essential .

Applications in Chemical Research

Pharmaceutical Intermediates

This compound is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, coupling with aminopyridines yields candidates for tyrosine kinase inhibition.

Materials Science

Its rigid aromatic structure facilitates the synthesis of liquid crystals and conducting polymers. Derivatives with long alkyl chains exhibit mesomorphic properties suitable for display technologies .

Agrochemistry

Brominated naphthoyl chlorides are intermediates in herbicides and fungicides, leveraging their ability to disrupt microbial cell membranes .

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternReactivity Difference
4-Bromo-1-naphthoyl chlorideBr at 1, COCl at 4Reduced electrophilicity at COCl due to meta-directing Br
2-Bromo-1-naphthoyl chlorideBr at 2, COCl at 1Enhanced para-substitution in coupling reactions

The 4-bromo-2-naphthoyl isomer exhibits optimal balance between electronic activation and steric accessibility.

Emerging Research Directions

Catalytic Asymmetric Synthesis

Recent studies explore chiral catalysts to generate enantiomerically pure naphthoyl derivatives for pharmaceutical applications .

Green Chemistry Innovations

Efforts to replace thionyl chloride with biobased chlorinating agents (e.g., oxalyl chloride from renewable sources) aim to improve sustainability .

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